molecular formula C25H28N2O4 B11005628 trans-4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11005628
M. Wt: 420.5 g/mol
InChI Key: WXYXOZAWWOTCJF-UHFFFAOYSA-N
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Description

trans-4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound with a unique structure that includes an indole moiety, a benzyloxy group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the indole ring, the introduction of the benzyloxy group, and the coupling of these intermediates with the cyclohexane ring. Common synthetic routes may involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide and a base to introduce the benzyloxy group onto the indole ring.

    Coupling with Cyclohexane Ring: The final step involves coupling the indole derivative with a cyclohexane carboxylic acid derivative using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the indole ring or the cyclohexane ring, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group or the indole nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can lead to benzoic acid derivatives, while reduction of the indole ring can lead to tetrahydroindole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential biological activity.

Biology: In biological research, the compound can be used as a probe to study the interactions of indole derivatives with biological targets such as enzymes and receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of trans-4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the benzyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target enzyme or receptor, leading to specific biological effects.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, trans-4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid is unique due to the presence of the indole moiety, which can confer additional biological activity and specificity. The benzyloxy group also provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

4-[[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H28N2O4/c28-24(26-15-18-6-8-20(9-7-18)25(29)30)16-27-13-12-21-14-22(10-11-23(21)27)31-17-19-4-2-1-3-5-19/h1-5,10-14,18,20H,6-9,15-17H2,(H,26,28)(H,29,30)

InChI Key

WXYXOZAWWOTCJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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